Piperidine-4-carboxamidoxime

説明

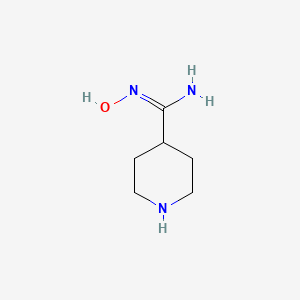

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N'-hydroxypiperidine-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(9-10)5-1-3-8-4-2-5/h5,8,10H,1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZQSQVPENGEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Piperidine 4 Carboxamidoxime and Its Derivatives

General Synthetic Strategies for Piperidine (B6355638) Carboxamide Derivatives

The construction of piperidine carboxamide derivatives often relies on fundamental substitution reactions where an amine displaces a leaving group. These methods provide direct pathways to forming key amide linkages.

Amino-De-chlorination Reactions

Amino-de-chlorination is a synthetic route where an amino group serves as a nucleophile to displace a chlorine atom, typically from an acyl chloride or sulfonyl chloride. This reaction is fundamental in forming amide and sulfonamide bonds. In the context of piperidine chemistry, this involves reacting a piperidine derivative with a suitable chloride-containing compound. researchgate.net For instance, the synthesis of sulfonamide derivatives of piperidine-4-carboxamide has been achieved through this type of reaction. researchgate.net

The kinetics of chlorine-transfer reactions involving piperidine have been studied, showing that in certain conditions, a chlorine atom can be transferred from a chlorinating agent like chloramine (B81541) to the piperidine nitrogen, forming 1-chloropiperidine. psu.edu While this specific reaction forms an N-Cl bond, the underlying principle of nucleophilic attack by the piperidine nitrogen is analogous to the amino-de-chlorination used to form amide bonds from acyl chlorides. A more direct application is the condensation of piperidine-4-carboxamide with substituted benzoyl chlorides to yield novel benzoyl derivatives. ijrpc.com

A general procedure involves dissolving the parent piperidine molecule in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct, followed by the addition of the corresponding sulfonyl chloride or acyl chloride. researchgate.netmdpi.com

Amino-De-alkoxylation Reactions

Amino-de-alkoxylation reactions provide an alternative to using highly reactive acyl chlorides, instead employing esters as the electrophile. An amino group displaces an alkoxy group (-OR) from an ester to form an amide. This method is considered a type of amidation. Research has demonstrated the synthesis of piperidine-4-carboxamide derivatives through amino-de-alkoxylation reactions. researchgate.net This approach can be advantageous when milder reaction conditions are required or when the corresponding acyl chloride is unstable or difficult to handle. The process can be facilitated by heating or by using specific catalysts to activate the ester.

Targeted Synthesis of Piperidine-4-carboxamidoxime Analogues

Starting with a pre-formed piperidine carboxamide core, a variety of analogues can be generated through further functionalization, primarily at the piperidine nitrogen.

Generation of Amide and Sulfonamide Derivatives from Piperidine Carboxamide

A primary strategy for creating analogues of this compound is the derivatization of the parent piperidine-4-carboxamide. researchgate.netijrpc.com This is typically achieved by forming new amide or sulfonamide bonds at the secondary amine of the piperidine ring.

In one reported synthesis, piperidine-4-carboxamide was condensed with 3,5-dinitrobenzoylchloride and 3,4,5-trimethoxybenzoylchloride to produce 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide (I) and 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide (II), respectively. ijrpc.com Similarly, sulfonamide derivatives are synthesized by reacting the piperidine nitrogen with various sulfonyl chlorides. researchgate.net A study focused on synthesizing novel sulfonyl piperidine carboxamide derivatives from N-Boc-piperidine-3-carboxylic acid highlights the use of amide coupling with substituted sulfonyl chlorides as a key step. researchgate.netasianpubs.org

The general synthetic protocol often involves an amide coupling reaction where the piperidine carboxylic acid is activated and then reacted with an amine, or conversely, the piperidine amine is reacted with an activated carboxylic acid or its derivative (like an acyl chloride). asianpubs.orgasianpubs.org Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are frequently used to facilitate these transformations. asianpubs.orgasianpubs.org

Table 1: Examples of Synthesized Piperidine-3-Carboxamide Derivatives Data sourced from a study on Cathepsin K inhibitors, demonstrating the synthesis of various amide derivatives. mdpi.com

| Compound ID | Structure Description | Yield (%) | Purity (%) | Melting Point (°C) |

| H-1 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | 51 | 96 | 170.4–171.4 |

| H-3 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)piperidine-3-carboxamide | 58 | 97 | 182.3–182.7 |

| H-4 | (R)-N-(2-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 49 | 96 | 143.7–144.2 |

| H-7 | (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 46 | 95 | 192.3–193.6 |

Advanced Synthetic Approaches for Piperidine Ring Systems

Modern synthetic chemistry seeks more efficient and selective ways to construct and functionalize complex molecular scaffolds. For piperidines, this involves moving beyond traditional methods to novel catalytic systems that can precisely modify the ring.

Biocatalytic Carbon-Hydrogen Oxidation and Radical Cross-Coupling

A groundbreaking strategy for the modular and efficient synthesis of complex piperidines combines biocatalytic C-H oxidation with radical cross-coupling. researchgate.netnih.gov This two-step approach addresses the challenge of selectively functionalizing the saturated piperidine ring, which has historically been less straightforward than decorating aromatic rings like pyridine (B92270). acs.orgnews-medical.net

The first step employs enzymes to perform selective C-H oxidation on commercially available carboxylated piperidines. acs.org Researchers have used enzymes like trans-4-proline hydroxylase (trans-P4H) and engineered variants to introduce hydroxyl groups at specific positions on the piperidine ring with high selectivity. chemistryviews.org This enzymatic step provides scalable access to enantiopure hydroxypiperidine intermediates, which serve as versatile handles for further modification. chemrxiv.org

In the second step, these hydroxylated intermediates undergo radical cross-coupling reactions. news-medical.net For instance, Ni-electrocatalytic decarboxylative cross-coupling facilitates the connection of the hydroxypiperidine with various coupling partners, such as aryl iodides, to form new carbon-carbon bonds. chemistryviews.org This method avoids the need for expensive precious metal catalysts like palladium and streamlines the synthesis of complex, three-dimensional piperidine derivatives that are highly valuable in drug discovery. acs.orgnews-medical.net This combination of biocatalysis and radical coupling represents a powerful, generalizable strategy for accessing complex molecular architectures that were previously difficult to synthesize. researchgate.netresearchgate.net

Mannich Condensation Protocols for Piperidone Derivatives

The Mannich reaction is a fundamental method for synthesizing piperidone derivatives, which are key precursors to this compound. nih.govresearchgate.net This one-pot condensation reaction typically involves an amine, an aldehyde, and a ketone. chemrevlett.com

A common approach involves the reaction of substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium to produce 2,6-diaryl-3-methyl-4-piperidones. nih.govresearchgate.net The reaction mechanism, first described by Mannich, involves the formation of a β-amino carbonyl compound, known as a Mannich base, from the reaction of a compound with an active methylene (B1212753) group, formaldehyde, and an amine. chemrevlett.com

Building on earlier work, a well-established method for synthesizing 2,6-diphenylpiperidine-4-ones involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. chemrevlett.com This reaction yields 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate or its N-substituted derivatives. chemrevlett.com

The versatility of the Mannich condensation allows for the synthesis of a wide array of substituted piperidones by varying the starting materials. For instance, using p-chlorobenzaldehyde and butanone with ammonium acetate in ethanol leads to the formation of the corresponding piperidine-4-one. The resulting piperidone can then be subjected to further reactions to introduce the carboxamidoxime functionality.

Interactive Data Table: Examples of Mannich Condensation for Piperidone Synthesis

| Aldehyde | Ketone | Amine Source | Product | Reference |

| Substituted Aromatic Aldehydes | Ethyl Methyl Ketone | Ammonium Acetate | 2,6-Diaryl-3-methyl-4-piperidones | nih.govresearchgate.net |

| Aromatic Aldehyde | Acetone dicarboxylic acid ester | Ammonia or Primary Amine | 2,6-Diaryl-4-oxopiperidine-3,5-dicarboxylates | chemrevlett.com |

| p-Chlorobenzaldehyde | Butanone | Ammonium Acetate | 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one |

Intramolecular Cyclization Cascades

Intramolecular cyclization represents a powerful strategy for the stereoselective synthesis of the piperidine ring. mdpi.com These cascade reactions involve the formation of multiple bonds in a single operation, leading to complex molecular architectures from relatively simple starting materials.

One notable example is the Brønsted acid-catalyzed carbocyclization cascade. rsc.org This reaction features the condensation of an alcohol or sulfonamide with an aldehyde, followed by an intramolecular coupling involving an alkyne, an oxocarbenium or iminium ion, and an arene. rsc.org This method allows for the synthesis of a variety of fused heterotricycles, including those containing a piperidine ring. rsc.org

Radical-mediated cyclizations also provide an effective route to piperidines. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can be used. mdpi.com This process is initiated by acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that undergoes reduction to form the piperidine ring. mdpi.com Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which yields 2,4-disubstituted piperidines. acs.org

Gold-catalyzed cyclizations have also emerged as a valuable tool. For example, ε-N-protected propargylic esters can be converted to piperidinyl enol esters and ketones under mild conditions. beilstein-journals.org The proposed mechanism involves a gold-catalyzed intramolecular rearrangement followed by the nucleophilic attack of the protected nitrogen atom. beilstein-journals.org

Asymmetric Synthesis and Desymmetrization Strategies for Piperidines

The development of enantioselective methods for piperidine synthesis is crucial for accessing chiral drug candidates. Asymmetric synthesis and desymmetrization strategies have proven to be highly effective in this regard. acs.orgmdpi.com

One approach is the enzymatic desymmetrization of meso-cis-2,6- and cis,cis-2,4,6-substituted piperidines. acs.org Using enzymes like Aspergillus niger lipase, this method can produce chiral 2-alkyl-6-methylpiperidines with high enantioselectivity. acs.org

Another powerful strategy is the desymmetrization of symmetric dienes. mdpi.com For example, the diastereoselective ring-rearrangement metathesis of cyclooctadienes can yield piperidine derivatives as trans isomers with good diastereoselectivity. mdpi.com Substituted 1,4-cyclohexadienes, which are readily prepared via the Birch reduction/alkylation of aromatic compounds, are also excellent substrates for desymmetrization reactions. mdpi.com

Dynamic kinetic resolution is another important technique. researchgate.net This process can involve the cyclocondensation of chiral amino alcohols with racemic or prochiral δ-oxo-acid derivatives to generate enantiopure polysubstituted piperidines. researchgate.net Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives also provide a route to enantioenriched 3-substituted piperidines. nih.gov

Interactive Data Table: Asymmetric Strategies for Piperidine Synthesis

| Strategy | Substrate | Catalyst/Reagent | Product | Reference |

| Enzymatic Desymmetrization | meso-cis-2,6-substituted piperidines | Aspergillus niger lipase | Chiral 2-alkyl-6-methylpiperidines | acs.org |

| Diastereoselective Ring-Rearrangement Metathesis | Cyclooctadienes | trans-piperidine derivatives | mdpi.com | |

| Dynamic Kinetic Resolution | Racemic δ-oxo-acid derivatives & Chiral amino alcohols | Enantiopure polysubstituted piperidines | researchgate.net | |

| Asymmetric Reductive Heck Reaction | Arylboronic acids & Pyridine derivatives | Rhodium catalyst | Enantioenriched 3-substituted piperidines | nih.gov |

Amidoxime (B1450833) Formation Methodologies Relevant to this compound Synthesis

The final step in the synthesis of this compound involves the conversion of a nitrile group to an amidoxime. The most common and widely used method for this transformation is the reaction of a nitrile with hydroxylamine (B1172632). nih.gov

This nucleophilic addition reaction is typically carried out by treating the nitrile (e.g., piperidine-4-carbonitrile) with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine. nih.govvulcanchem.com The reaction is often performed in a protic solvent like ethanol or methanol, and heating may be required to reduce the reaction time. nih.gov This method generally provides high yields of the corresponding amidoxime. nih.gov

Variations of this procedure have been developed to improve efficiency and safety. For example, microreactor technology has been employed for the synthesis of aromatic amidoximes from nitriles and a 50% aqueous solution of hydroxylamine under homogeneous conditions at elevated temperatures. acs.org

Alternative, though less common, methods for amidoxime synthesis start from thioamides or activated amide derivatives like imidoyl chlorides. nih.govrsc.org However, the direct reaction of nitriles with hydroxylamine remains the most straightforward and prevalent approach for preparing compounds like this compound. nih.gov

Structure Activity Relationship Sar Studies of Piperidine 4 Carboxamidoxime and Its Analogues

Core Piperidine-4-carboxamide Scaffold Modifications and Efficacy

The piperidine-4-carboxamide scaffold is a key feature in many active biological compounds. nih.govnih.gov It is often used in drug development, and has been investigated as a potential scaffold for a variety of applications, including as an anticancer agent and as a neurotoxin inhibitor.

A 2021 study published in the International Journal of Biological Macromolecules identified a piperidine-4-carboxamide with a novel sQC inhibitor, which is used in therapies for Alzheimer’s disease. nih.gov The study found that the unique binding of this molecule makes it a good candidate for designing sQC inhibitors with a high affinity. nih.gov

In another study, piperidine-4-carboxamide derivatives were designed and synthesized as CCR5 inhibitors. nih.gov Of the compounds synthesized, two (16g and 16i) were found to have an inhibitory activity equivalent to that of the control, maraviroc. nih.gov Both 16g and 16i also displayed antiviral activity. nih.gov

The table below describes the findings of a study that modified the core piperidine-4-carboxamide scaffold and measured the effects on efficacy. researchgate.net

| ID | X1 | X2 | X3 | pIC50 +/- SEM | cLogP |

| 2 | N | N | CH | 6.09 +/- 0.04 | 3.84 |

| 3 | N | CH | CH | 4.98 +/- 0.03 | 4.25 |

| 4 | CH | N | CH | 5.84 +/- 0.03 | 3.90 |

| 5 | CH | N | N | 5.39 +/- 0.11 | 3.84 |

| 6 | N | N | N | <4.3 | 3.09 |

Substituents are atoms or groups of atoms that replace a hydrogen atom on a parent chain. In piperidine-4-carboxamide, substituents can have a significant effect on the compound’s biological activity. mdpi.com

A 2023 study published in the journal Molecules investigated the effects of different substituents on the biological activity of piperidinothiosemicarbazones, which are derived from aminoazinecarbonitriles. mdpi.com The study found that the type of substituent was of the greatest importance in determining the biological activity of the compound. The study also found that the strongest antituberculous activity was shown by compounds that contained a piperidine (B6355638) group. mdpi.com

The table below describes the findings of a study that investigated the substituent effects on the biological activity of piperidine-4-carboxamide derivatives. frontiersin.org

| Analogue | pIC50 |

| Unsubstituted piperidine (41) | < 4.2 |

| Alkylated analogues (67-73) | < 5.0 |

| 2-furanylmethyl (74) | 5.0 |

| 3-pyridineylmethyl (77) | 5.3 |

| Benzyl substituted piperidine (75) | ~5.6 |

| 4-pyridinemethyl (78) | ~5.6 |

| 4-fluorobenzyl (76) | 6.1 |

The conformation of a molecule is the spatial arrangement of its atoms. The conformation of the piperidine ring can have a significant impact on the SAR of piperidine-4-carboxamide and its analogues. researchgate.net

A 2024 study published in the journal ResearchGate investigated the influence of the piperidine ring on the stability and reactivity of piperine. researchgate.net The study found that the piperidine ring has a great influence on the steric-electronic properties of piperine. The study also found that all s-trans conformers showed higher stability when compared to s-cis conformers. researchgate.net

Another study, published in the journal ACS Publications, investigated the conformational analysis of cocaine and other dopamine (B1211576) reuptake blockers. acs.org The study found that the dissimilarity in the SAR pattern of the N-modified piperidine-based and indanamine-based compounds could be a result of their different, poorly superimposing scaffolds. acs.org

Substituent Effects on Biological Activity

SAR of Specific Functional Groups in Piperidine-4-carboxamidoxime Derivatives

The SAR of specific functional groups in this compound derivatives is an important area of research. The following sections will explore the influence of peripheral substituents on target affinity and the role of the amidoxime (B1450833) moiety in modulating activity.

Peripheral substituents are atoms or groups of atoms that are attached to the outside of a molecule. In this compound derivatives, peripheral substituents can have a significant influence on the target affinity of the compound. researchgate.net

A 2015 study published in the journal PubMed investigated the influence of peripheral substituents on the target affinity of piperidine-4-carboxamide derivatives. nih.gov The study found that the tetrahydroquinoline derivative 2k, which features a 4-chlorobenzyl moiety linked to the piperidine nitrogen atom, had a very high σ1 affinity and Kiσ2/Kiσ1 selectivity ratio. nih.gov

Another study, published in the journal ACS Publications, investigated the influence of peripheral substituents on the target affinity of quinoline-4-carboxamide derivatives. acs.org The study found that the morpholine (B109124) oxygen was crucial for antiparasitic activity and that replacement of the morpholino group by piperidine was not tolerated. acs.org

The amidoxime moiety is a functional group that contains both a hydroxyimino and an amino group at the same carbon atom. researchgate.net This functional group can play an important role in modulating the activity of this compound derivatives. researchgate.netirb.hr

A 2021 study published in the journal FULIR investigated the role of the amidoxime moiety in modulating the activity of amidine- and amidoxime-substituted heterocycles. irb.hr The study found that from the amidoxime series, quinoline (B57606) amidoximes 18 and 20 showed antiproliferative effects on lung adenocarcinoma (A549), HeLa and SW620 cells emphasizing compound 20 that exhibited no cytostatic effect on normal HFF fibroblasts. irb.hr

Another study, published in the journal ResearchGate, investigated the role of the amidoxime moiety in modulating the activity of amidoximes. researchgate.net The study found that amidoximes and simple O-substituted derivatives possess very important biological activities, including as antituberculotic, antibacterial, bacteriostatic, insecticidal, elminthicidal, antiviral, herbicidal, fungicidal, antineoplastic, antiarrythmic, antihypertensive, antihistaminic, anxiolytic-antidepressant, anti-inflammatory/antioxidant, antiaggregatory (NO donors) or plant growth regulatory agents. researchgate.net

Influence of Peripheral Substituents on Target Affinity

SAR in the Context of Different Pharmacological Targets

The SAR of this compound and its analogues can be studied in the context of different pharmacological targets. clinmedkaz.org The following sections will explore the SAR of these compounds in the context of different pharmacological targets.

A 2021 study published in the journal PubMed investigated the SAR of piperidine-4-carboxamides in the context of Mycobacterium abscessus. nih.gov The study found that piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus. nih.gov

Another study, published in the journal Encyclopedia.pub, investigated the pharmacological applications of piperidine derivatives. encyclopedia.pub The study found that piperidine derivatives are used in over twenty drug classes, including anticancer agents, drugs for Alzheimer's disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants. encyclopedia.pub

The table below describes the findings of a study that investigated the SAR of piperidine-4-carboxamide derivatives in the context of different pharmacological targets. nih.gov

| Molecule | Inhibition of Aβ42 Aggregation |

| 13 | High |

| 14 | 55.5% |

| 15 | 80.70% |

CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5 strains of HIV-1 into host cells, making it a prime target for antiviral drug development. researchgate.netwikipedia.org Piperidine-4-carboxamide derivatives have emerged as potent CCR5 antagonists. nih.govnih.gov

SAR studies have revealed that a "Y-shaped" pharmacophore model is beneficial for CCR5 inhibitory activity. nih.gov In the development of the clinical candidate TAK-220, researchers introduced a carbamoyl (B1232498) group into the phenyl ring of the 4-benzylpiperidine (B145979) moiety. This modification led to a less lipophilic compound with enhanced metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion (IC₅₀ = 5.8 nM). nih.gov Further optimization, including the addition of an acetyl group and other substitutions, resulted in TAK-220, which demonstrated high CCR5 binding affinity (IC₅₀ = 3.5 nM) and potent inhibition of membrane fusion (IC₅₀ = 0.42 nM). nih.gov This compound also showed strong inhibition of CCR5-tropic HIV-1 replication in human peripheral blood mononuclear cells. nih.gov

Other studies have explored replacing flexible connecting chains with heterocyclic rings like pyrazole (B372694) and isoxazole, which also yielded potent CCR5 antagonists with excellent in vitro anti-HIV-1 activity. nih.gov These findings underscore the importance of specific structural modifications to the piperidine-4-carboxamide core in achieving high-affinity binding to the CCR5 receptor and potent antiviral effects.

Table 1: CCR5 Antagonism Data for Piperidine-4-carboxamide Analogues

| Compound | Modification | CCR5 Binding Affinity (IC₅₀) | Membrane Fusion Inhibition (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 5f | Carbamoyl group on phenyl ring of 4-benzylpiperidine | Not Reported | 5.8 nM | nih.gov |

| TAK-220 (5m) | Further optimization of 5f | 3.5 nM | 0.42 nM | nih.gov |

| Compound 16g | Group-reverse strategy based on 'Y shape' model | 25.73 nM (Calcium mobilization assay) | 73.01 nM (Antiviral activity) | nih.gov |

| Compound 16i | Group-reverse strategy based on 'Y shape' model | 25.53 nM (Calcium mobilization assay) | 94.10 nM (Antiviral activity) | nih.gov |

DNA Gyrase Inhibition

Piperidine-4-carboxamides have been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus, a challenging opportunistic pathogen. nih.govnih.gov A whole-cell screen initially identified the piperidine-4-carboxamide MMV688844 as a hit against this bacterium. nih.govresearchgate.net

Subsequent SAR studies led to the development of more potent analogues. For instance, compound 844-TFM was found to be 10 times more active against M. abscessus than the original hit, MMV688844. nih.gov Genetic and biochemical analyses confirmed that these compounds inhibit the wild-type DNA gyrase enzyme but not a resistant mutant. nih.govnih.gov This indicates that the piperidine-4-carboxamide scaffold directly interacts with and inhibits the function of DNA gyrase, leading to DNA damage and bacterial cell death. nih.govresearchgate.net Importantly, these inhibitors show limited cross-resistance with fluoroquinolones, another class of DNA gyrase inhibitors, suggesting a different binding mode. nih.govresearchgate.net In silico docking studies suggest that these piperidine-4-carboxamides may bind to DNA gyrase in a manner similar to novel bacterial topoisomerase inhibitors (NBTIs). nih.gov

Table 2: DNA Gyrase Inhibition Data for Piperidine-4-carboxamide Analogues

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| MMV688844 (844) | Mycobacterium abscessus | Identified as a hit in a whole-cell screen. nih.govresearchgate.net | nih.govresearchgate.net |

| 844-TFM | Mycobacterium abscessus | 10-fold more active than MMV688844. nih.gov | nih.gov |

| Compound 5r | Mycobacterium abscessus | MIC of 0.4 µM. nih.gov | nih.gov |

| Compound 5l | Mycobacterium abscessus | MIC of 0.6 µM. nih.gov | nih.gov |

Multikinase Inhibition (e.g., VEGFR-2, ERK-2, Abl-1)

The N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been explored for its potential as a multikinase inhibitor, targeting enzymes like VEGFR-2, ERK-2, and Abl-1, which are implicated in cancer. nih.gov A compound designated as NEPT (6a) was identified as an active scaffold against these three kinases through a combination of computational methods. nih.gov

A representative derivative, compound 6b, demonstrated an IC₅₀ value of 11.3 µM against the human liver cancer cell line HepG2 and induced significant apoptosis. nih.gov Against K562 cells, which exhibit hyperactivity of these kinases, compound 6b had an IC₅₀ value of 4.5 µM. nih.gov Molecular docking studies suggested that the biological activity of compound 6b likely stems from the combined inhibition of VEGFR-2, ERK-2, and Abl-1. nih.gov This highlights the potential of the piperidine-4-carboxamide framework in designing drugs that can simultaneously target multiple signaling pathways involved in cancer progression.

Table 3: Multikinase Inhibition Data for a Piperidine-4-carboxamide Analogue

| Compound | Cell Line | IC₅₀ Value | Targeted Kinases | Reference |

|---|---|---|---|---|

| Compound 6b | HepG2 (Human liver cancer) | 11.3 µM | VEGFR-2, ERK-2, Abl-1 | nih.gov |

| K562 (Leukemia) | 4.5 µM |

Enzyme Inhibition (e.g., Secretory Glutaminyl Cyclase, Succinate (B1194679) Dehydrogenase)

The versatility of the piperidine-4-carboxamide scaffold extends to the inhibition of other enzymes, such as secretory glutaminyl cyclase (sQC). Overexpression of sQC is linked to Alzheimer's disease through the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ). nih.govinjirr.com

Through pharmacophore-assisted virtual screening, a novel sQC inhibitor, Cpd-41, featuring a piperidine-4-carboxamide moiety, was identified with an IC₅₀ of 34 µM. nih.gov This discovery presents a new structural basis for developing sQC inhibitors as a potential therapeutic strategy for Alzheimer's disease. nih.govdergipark.org.tr The development of potent QC inhibitors often requires a motif that can bind to the active site zinc ion and a large hydrophobic residue. dergipark.org.tr

Hepatitis C Virus Assembly Inhibition

The 4-aminopiperidine (B84694) scaffold, a close structural relative of this compound, has been identified as an inhibitor of the assembly and release of infectious Hepatitis C Virus (HCV) particles. nih.gov An initial high-throughput screen identified compounds that were effective in a full HCV life cycle assay (HCVcc) but not in assays that only measure viral replication. nih.gov This indicated that the target of these compounds was in the later stages of the viral life cycle. nih.gov

Further SAR studies involved systematic exploration of different functional groups on the piperidine ring and connected aryl moieties. nih.gov These efforts led to the identification of derivatives with improved potency against HCV, reduced in vitro toxicity, and better drug-like properties. nih.gov The mechanism of action is believed to involve interference with the complex processes of viral protein and genome packaging and budding from the host cell. nih.govmdpi.com

Table 4: HCV Assembly Inhibition Data for 4-Aminopiperidine Analogues

| Compound | Assay | EC₅₀ Value | Reference |

|---|---|---|---|

| Compound 1 | HCVcc (full life cycle) | 2.03 µM | nih.gov |

| Replicon (replication only) | >50 µM | ||

| Compound 2 | HCVcc (full life cycle) | 2.09 µM | nih.gov |

Activity Against Trypanosoma cruzi

Derivatives of piperidine have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govdndi.org SAR studies on a series of 4-azaindole-2-piperidine derivatives revealed that modifications to the piperidine ring significantly impact anti-trypanosomal potency. dndi.org

For example, introducing unsaturation into the piperidine ring led to a tenfold increase in activity. dndi.org However, replacing the piperidine with an acyclic analogue or a morpholine ring resulted in a loss of activity, highlighting the importance of the specific piperidine scaffold. dndi.org Further analysis indicated that properties such as polarity, hydrogen bonding capability, and molecular flexibility are key determinants of antiparasitic activity in related piperazine (B1678402) amide series. nih.gov These findings provide valuable insights for the rational design of more effective anti-Chagas agents based on the piperidine framework.

Table 5: Anti-Trypanosoma cruzi Activity of Piperidine Analogues

| Compound Series | Key SAR Finding | Effect on Activity | Reference |

|---|---|---|---|

| 4-Azaindole-2-piperidine derivatives | Unsaturation in the piperidine ring | Ten-fold increase | dndi.org |

| Replacement with an acyclic analogue | Loss of activity | ||

| Replacement with a morpholine ring | Inactive compound |

Mechanistic Investigations and Molecular Targets of Piperidine 4 Carboxamidoxime

Elucidation of Specific Binding Interactions

To understand how piperidine-4-carboxamidoxime-based molecules function, scientists first identify their specific binding interactions with target proteins. This is achieved through a combination of computational modeling and high-resolution structural analysis, which together provide a detailed picture of the compound-target complex.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net This technique is essential for identifying potential drug candidates and understanding the structural basis of their activity. researchgate.net For derivatives of piperidine-4-carboxamide, docking studies have been instrumental in revealing how they fit into the active sites of various enzymes.

In one study, a novel secretory glutaminyl cyclase (sQC) inhibitor (Cpd-41), which features a piperidine-4-carboxamide moiety, was identified through pharmacophore-assisted virtual screening. nih.gov Molecular docking simulations provided detailed insights into how Cpd-41 binds within the active site of sQC. nih.gov Similarly, docking studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, designed as human carbonic anhydrase (hCA) inhibitors, showed specific interactions that contribute to their high activity and selectivity. nih.gov For instance, these derivatives were found to form hydrogen bonds and hydrophobic contacts with key amino acid residues in the active sites of hCA isoforms IX and XII. nih.gov The piperidine (B6355638) ring itself commonly engages in hydrophobic contacts with residues like Alanine 131 (A131). nih.gov

Further studies on other piperidine derivatives targeting the main protease (Mpro) of SARS-CoV-2 demonstrated interactions with residues such as Histidine 163 (HIS163) and Cysteine 145 (CYS145). nih.gov The reliability of such docking methods is often validated by comparing the computational prediction with a known structure, where a root mean square deviation (RMSD) value of less than 2 Å indicates a high degree of accuracy. nih.gov

Table 1: Summary of Docking Interactions for Piperidine-4-carboxamide Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| sQC Inhibitor (Cpd-41) | Secretory Glutaminyl Cyclase (sQC) | Active site residues | Not specified |

| Carbonic Anhydrase Inhibitors | Human Carbonic Anhydrase (hCA) | A131, L135, H94, S132, Q92 | Hydrophobic, Hydrogen Bond |

| Mpro Inhibitors | SARS-CoV-2 Main Protease (Mpro) | HIS163, THR26, CYS145 | Hydrogen Bond, Hydrophobic |

Molecular dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. ebsco.com These simulations provide critical information on the stability and dynamic behavior of a ligand-protein complex, complementing the static picture provided by molecular docking. nih.govebsco.com

For the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives targeting hCA, 200-nanosecond MD simulations were performed to further investigate their binding modes. nih.gov The simulations confirmed that the ligand-protein complexes were stable, with RMSD values remaining below 3 Å, and that crucial hydrogen bonds and hydrophobic contacts observed in docking studies were maintained throughout the simulation. nih.gov Likewise, MD simulations were used to confirm the stability of piperidine derivatives designed to inhibit the SARS-CoV-2 Mpro, with simulations running for 120 nanoseconds to assess the mobility and stability of the complex in a solvated environment. nih.gov The use of MD simulations was also reported in the study of the sQC inhibitor Cpd-41, helping to provide atomistic details of its binding. nih.gov

X-ray crystallography is a powerful experimental technique that provides high-resolution, three-dimensional structural information of molecules, including how a ligand binds to its protein target. diamond.ac.uk This method offers direct, unambiguous evidence of binding modes and interactions at an atomic level. diamond.ac.uk

The study of the novel sQC inhibitor, Cpd-41, which contains a piperidine-4-carboxamide scaffold, included X-ray crystallographic analysis. nih.gov This analysis yielded precise atomistic details of how Cpd-41 is situated within the active site of sQC, validating the findings from computational models. nih.gov While not involving the exact title compound, crystallographic analysis of other piperidine derivatives, such as 4-diphenylcarbamyl-N-methyl-piperidine methobromide, has demonstrated the ability of this technique to resolve the specific conformations of the piperidine ring (axial vs. equatorial) and the spatial arrangement of its substituents. nih.gov This level of structural detail is invaluable for structure-based drug design, allowing for the rational optimization of compounds to improve potency and selectivity.

Molecular Dynamics Simulations

Modulation of Key Biological Pathways by this compound Derivatives

Beyond direct interactions with a single target, the therapeutic effect of a compound often stems from its ability to modulate complex intracellular signaling pathways. Derivatives of this compound are investigated for their potential to influence pathways that are frequently dysregulated in disease, such as the NF-κB and PI3K/Akt pathways.

The Nuclear Factor-κB (NF-κB) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, immune response, and cell survival. Its dysregulation is implicated in numerous inflammatory diseases and cancers. Consequently, the development of molecules that can modulate NF-κB activity is a significant area of research.

While direct studies on this compound are limited in this context, other heterocyclic compounds have demonstrated the potential to target this pathway. For example, certain neoflavonoid derivatives have been shown to inhibit HIV-1 replication by targeting both the Tat protein and the NF-κB pathway. dntb.gov.ua These compounds were found to inhibit HIV transcription, a process heavily reliant on NF-κB activity. dntb.gov.ua This illustrates a mechanism by which small molecules can exert therapeutic effects through NF-κB modulation, providing a rationale for exploring the potential of this compound derivatives in this area.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major intracellular cascade that governs cell proliferation, growth, survival, and metabolism. ijbs.comoncotarget.com The pathway is typically activated by growth factors binding to receptor tyrosine kinases, which leads to the activation of PI3K. medsci.org PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). frontiersin.org PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is fully activated through phosphorylation by other kinases like PDK1 and mTORC2. ijbs.comoncotarget.com

Aberrant activation of the PI3K/Akt pathway is a hallmark of many cancers and other diseases, promoting uncontrolled cell proliferation and resistance to apoptosis. medsci.orgmdpi.com Therefore, this pathway is a prime target for therapeutic intervention. oncotarget.com The development of inhibitors that can block key components of this cascade is an active area of drug discovery. The PI3K/Akt pathway's role in promoting the activation and proliferation of hepatic stellate cells also makes it a target in liver fibrosis. frontiersin.org Given the versatility of the piperidine scaffold in medicinal chemistry, derivatives of this compound are explored as potential modulators of this critical signaling network, aiming to correct the dysregulation that drives disease progression.

Caspase-Dependent Apoptotic Pathways

While direct research extensively detailing the role of this compound in caspase-dependent apoptosis is limited, studies on related piperidine structures suggest a potential role in inducing programmed cell death. For instance, piperine, which also contains a piperidine ring, has been shown to activate caspase-3, -8, and -9, leading to apoptosis in cancer cells frontiersin.org. Another study on N-(2-aminoethyl)piperidine-4-carboxamide derivatives found that a representative compound, 6b , induced significant apoptosis in HepG2 human liver cancer cells nih.gov. Mechanistic studies involving other piperidine-4-carboxamide derivatives have pointed to the induction of apoptosis through the activation of caspase-3/7 and subsequent DNA damage vulcanchem.com. These findings suggest that the piperidine-4-carboxamide scaffold is a viable candidate for inducing caspase-dependent apoptosis, although the precise pathway for this compound itself requires more targeted investigation.

Specific Enzyme Inhibition Mechanisms

DNA Gyrase Inhibition and DNA Damage Induction

Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of inhibitors targeting mycobacterial DNA gyrase. nih.gov Research has demonstrated that these compounds are effective against Mycobacterium abscessus, an intrinsically multidrug-resistant pathogen. nih.gov The mechanism of action involves the inhibition of the wild-type DNA gyrase enzyme, which is essential for DNA replication. nih.govresearchgate.net

Spontaneous resistance to P4Cs has been mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. nih.govresearchgate.net This provides strong evidence that DNA gyrase is the specific target. Biochemical studies confirm that P4Cs inhibit the recombinant M. abscessus DNA gyrase but not the P4C-resistant mutant version of the enzyme. nih.govresearchgate.net

The inhibition of DNA gyrase by P4Cs leads to DNA damage. This has been demonstrated using reporter strains that show induction of the recA promoter, a key component of the DNA damage response system, in wild-type bacteria but not in P4C-resistant mutants. nih.govresearchgate.net This mode of action, causing DNA gyrase-mediated DNA damage, is similar to that of fluoroquinolones. researchgate.netasm.org Notably, P4C-resistant strains exhibit limited cross-resistance to the fluoroquinolone moxifloxacin (B1663623) and no cross-resistance to the benzimidazole (B57391) SPR719, another DNA gyrase inhibitor, suggesting a distinct interaction with the enzyme. nih.govresearchgate.net

Table 1: Investigational Piperidine-4-Carboxamides Targeting DNA Gyrase

| Compound | Target Organism | Key Findings |

|---|---|---|

| MMV688844 (844) | Mycobacterium abscessus | Identified as a hit against M. abscessus; resistance maps to gyrA and gyrB. nih.govresearchgate.net |

| 844-TFM | Mycobacterium abscessus | A more potent analog of MMV688844 with bactericidal and antibiofilm activity. researchgate.net |

Secretory Glutaminyl Cyclase (sQC) Inhibition Mechanism

The piperidine-4-carboxamide scaffold has been identified as a novel framework for designing inhibitors of secretory glutaminyl cyclase (sQC). nih.govresearchgate.net This enzyme is a key target in Alzheimer's disease research because its overexpression leads to the formation of neurotoxic pyroglutamate (B8496135) amyloid-beta (pGlu-Aβ), which seeds the aggregation of amyloid plaques. nih.govresearchgate.net

Through virtual screening, a novel sQC inhibitor, referred to as Cpd-41 , which features a piperidine-4-carboxamide moiety, was discovered. nih.gov This compound demonstrated a moderate inhibitory effect on sQC with an IC₅₀ value of 34 μM. nih.govresearchgate.net Molecular docking, molecular dynamics simulations, and X-ray crystallography have provided detailed insights into its binding mechanism. nih.govresearchgate.net These studies suggest that the piperidine-4-carboxamide moiety anchors to the active site of sQC through a coordinate bond with the catalytic Zn²⁺ ion located deep within the enzyme's active site cleft. nih.govfrontiersin.org The unique binding mode of this scaffold makes it an attractive starting point for developing more potent sQC inhibitors for potential Alzheimer's disease therapy. nih.govdergipark.org.tr

Table 2: Piperidine-4-carboxamide as an sQC Inhibitor

| Compound | Target Enzyme | IC₅₀ Value | Significance |

|---|

| Cpd-41 | Secretory Glutaminyl Cyclase (sQC) | 34 μM | Novel scaffold for designing sQC inhibitors for Alzheimer's disease. nih.govresearchgate.netresearchgate.net |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition Mechanism

While direct studies on this compound as a succinate dehydrogenase (SDH) inhibitor are not prominent, the broader class of carboxamide derivatives is well-established as potent SDH inhibitors (SDHIs), particularly in the field of agriculture as fungicides. nih.govacs.org SDH, also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. acs.orgnih.gov

Carboxamide SDHIs function by binding to the ubiquinone binding site (Q-site) of the SDH enzyme complex. This binding action blocks the electron transfer from succinate to ubiquinone, which disrupts the mitochondrial respiratory chain and impedes energy metabolism, ultimately leading to fungal cell death. researchgate.netresearchgate.net The central amide function is the key common structural feature across the diverse range of carboxamide fungicides. researchgate.net Numerous pyrazole (B372694) carboxamides, in particular, have been developed as potent SDHIs, demonstrating the versatility of the carboxamide scaffold in targeting this enzyme. bohrium.com The efficacy of these compounds is often enhanced by specific substitutions on the amine and acid portions of the molecule, which improve binding affinity within the SDH active site. acs.org

Receptor-Mediated Mechanisms (e.g., CCR5 Receptor Antagonism, Dopamine (B1211576) Reuptake Inhibition)

The piperidine-4-carboxamide scaffold is a key structural motif in the development of antagonists for the C-C chemokine receptor type 5 (CCR5). nih.govwikipedia.org CCR5 is a co-receptor used by the most commonly transmitted strains of HIV-1 to enter host cells, making it a prime target for antiviral therapy. wikipedia.orgnih.gov Piperidine-4-carboxamide derivatives act as entry inhibitors by blocking the interaction between the viral envelope protein gp120 and the CCR5 co-receptor, thus preventing the fusion of the viral and host cell membranes. wikipedia.org

One notable example is TAK-220 , a piperidine-4-carboxamide derivative that exhibits high CCR5 binding affinity and potent inhibition of HIV-1 replication. nih.govacs.org Optimization of this class of compounds has led to derivatives with significant anti-HIV-1 activity and good metabolic stability. nih.govmdpi.com

Table 3: Piperidine-4-carboxamide Derivatives as CCR5 Antagonists

| Compound | Target | IC₅₀ / EC₅₀ Values | Mechanism |

|---|---|---|---|

| TAK-220 (5m) | CCR5 Binding | IC₅₀ = 3.5 nM | Potent antagonist of the CCR5 co-receptor, inhibiting HIV-1 entry. nih.govacs.org |

| HIV-1 Membrane Fusion | IC₅₀ = 0.42 nM | ||

| HIV-1 Replication | EC₅₀ = 1.1 nM | ||

| Compound 5f | HIV-1 Membrane Fusion | IC₅₀ = 5.8 nM | Precursor to TAK-220 with good metabolic stability and inhibitory activity. nih.gov |

| Compound 19 | CCR5 (Calcium Mobilization) | IC₅₀ = 25.73 nM | A derivative from a 'Y'-shaped pharmacophore model with anti-HIV activity. nih.gov |

In a different therapeutic context, piperidine carboxamide derivatives have been investigated as inhibitors of dopamine reuptake. These compounds act on the dopamine transporter (DAT), blocking the re-entry of dopamine into the presynaptic neuron and thereby increasing its concentration in the synaptic cleft. Studies on 4-benzylpiperidine (B145979) carboxamides have shown that structural features, such as the length of a linker region and the nature of aromatic substituents, significantly influence their potency and selectivity for inhibiting the reuptake of dopamine, as well as serotonin (B10506) and norepinephrine (B1679862). koreascience.krnih.gov The ability of piperidine derivatives to inhibit dopamine reuptake is a key mechanism underlying their potential behavioral effects. researchgate.net

Nitric Oxide (NO) Release Mechanisms by Amidoximes

The capacity of amidoxime-containing compounds to release nitric oxide (NO) is a critical aspect of their pharmacological profile. While direct mechanistic studies on this compound are not extensively documented in publicly available research, the broader class of amidoximes has been the subject of detailed investigation. The enzymatic pathways responsible for the bioactivation of amidoximes to release NO are primarily understood to involve cytochrome P450 (CYP450) enzymes and, to a lesser extent, other enzymatic systems. nih.gov

The prevailing mechanism for NO release from amidoximes involves their oxidation. This process is catalyzed by various hemoproteins, with CYP450 being a key player. nih.gov The reaction is enzymatic, requiring the presence of liver microsomes, NADPH, and molecular oxygen (O₂). nih.gov The inhibition of this reaction by known CYP450 inhibitors and its induction by CYP450 inducers further substantiates the central role of this enzyme superfamily. nih.gov

The oxidative cleavage of the C=N(OH) bond in the amidoxime (B1450833) functional group results in the formation of the corresponding amide and/or nitrile derivatives, with the concurrent release of NO. nih.govresearchgate.net This transformation involves the transfer of an oxygen atom from O₂ to the substrate, a reaction characteristic of CYP450 monooxygenases. nih.gov The released NO can be further oxidized to form more stable nitrogen oxides like nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). nih.gov

A proposed mechanism suggests the involvement of the superoxide (B77818) radical anion (O₂•⁻), which is a dissociation product of the CYP450-Fe(II)-O₂ complex. nih.govmdpi.com This radical anion can initiate the oxidation of the amidoxime. However, studies have also indicated the involvement of a high-valent iron-oxo complex of CYP450 in the formation of nitrile byproducts. nih.gov

It is noteworthy that while the endogenous synthesis of NO from L-arginine is catalyzed by nitric oxide synthase (NOS), studies have shown that amidoximes are generally not substrates for NOS enzymes. nih.gov This distinction highlights an alternative, NOS-independent pathway for NO generation from exogenous amidoxime-based donors.

Another, though less extensively characterized, pathway involves the mitochondrial amidoxime-reducing component (mARC). This enzyme, in conjunction with cytochrome b5 and cytochrome b5 reductase, can reduce certain nitrogen-containing compounds. researchgate.netcsic.es While primarily studied for its role in reducing N-hydroxylated prodrugs, its potential involvement in the metabolism of amidoximes and subsequent NO modulation warrants further investigation.

The NO released from amidoximes subsequently activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in many signaling pathways. nih.gov The elevation of cGMP levels leads to various physiological responses, including the relaxation of smooth muscle tissue. nih.gov

Research by Koikov et al. (1998) provides comparative data on the in vitro release of NO from various amidoxime compounds upon oxidation with potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). While this compound was not specifically tested, the results for related structures offer insight into the structure-activity relationship for NO donation.

| Compound | Substituent (R) | NO Release (%) |

|---|---|---|

| Methyl amidoxime | Me | 25.0 |

| Phenyl amidoxime | Ph | 10.0 |

| 2-Pyridyl amidoxime | 2-Py | 20.6 |

| 4-Pyridyl amidoxime | 4-Py | 29.5 |

| 2,6-Pyridyl amidoxime | 2,6-Py | 40.0 |

| 4-Hydroxyphenylmethyl amidoxime | 4-HOC₆H₄CH₂ | 5.5 |

Data sourced from Koikov et al., Mendeleev Communications, 1998. rsc.org This table illustrates that the chemical structure of the amidoxime, particularly the nature of the substituent group, significantly influences its capacity to release nitric oxide. rsc.org

Pharmacological Activities of Piperidine 4 Carboxamidoxime Derivatives

Antiviral Activity of Piperidine-4-carboxamidoxime Analogues

Human Coronaviruses (e.g., SARS-CoV-2, NL63, OC43)

Piperidine-4-carboxamide derivatives have shown notable in vitro activity against several human coronaviruses. The compound NCGC2955 and its analogue, 153, have been identified as inhibitors of the alpha-coronavirus NL63, the beta-coronavirus OC43, and variants of SARS-CoV-2. gavinpublishers.com

In studies involving NL63-infected Vero and MK2 cells, NCGC2955 demonstrated antiviral activity with EC50 values of 2.5 ± 0.15 µM and 1.5 ± 0.2 µM, respectively. gavinpublishers.com For the beta-coronavirus OC43 in human foreskin fibroblasts, the EC50 of NCGC2955 was 1.5 ± 0.01 µM. gavinpublishers.com

Both NCGC2955 and analogue 153 were effective against SARS-CoV-2 in Vero E6 and Calu-3 cells. gavinpublishers.com In Calu-3 cells infected with SARS-CoV-2, NCGC2955 and 153 exhibited EC50 values of 0.2 ± 0.02 µM and 0.11 ± 0.04 µM, respectively. gavinpublishers.com These compounds also showed activity against the delta variant. gavinpublishers.com The selectivity index for both compounds was favorable, with a cellular toxicity (CC50) greater than 300 µM in all tested cell lines. gavinpublishers.com These findings suggest that piperidine-4-carboxamides could be developed as broad-spectrum antiviral agents against coronaviruses. gavinpublishers.com

Additionally, other heterocyclic compounds, such as certain piperazine (B1678402) derivatives, have demonstrated potent antiviral activities against various SARS-CoV-2 variants, as well as HCoV-OC43 and HCoV-229E, indicating potential for broad-spectrum anti-coronavirus activity. nih.gov

Table 1: Antiviral Activity of Piperidine-4-carboxamide Derivatives Against Human Coronaviruses

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) |

|---|---|---|---|---|

| NCGC2955 | NL63 | Vero | 2.5 ± 0.15 | > 300 |

| NCGC2955 | NL63 | MK2 | 1.5 ± 0.2 | > 300 |

| NCGC2955 | OC43 | Human Foreskin Fibroblasts | 1.5 ± 0.01 | > 300 |

| NCGC2955 | SARS-CoV-2 | Calu-3 | 0.2 ± 0.02 | > 300 |

| 153 | SARS-CoV-2 | Calu-3 | 0.11 ± 0.04 | > 300 |

Data sourced from gavinpublishers.com

Human Immunodeficiency Virus (HIV-1)

Derivatives of piperidine-4-carboxamide have been investigated for their anti-HIV-1 activity. One area of focus has been the development of small-molecule CD4 mimetics that can sensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC). nih.gov Compounds based on a piperidine (B6355638) scaffold, such as (S)-MCG-IV-210 and its derivatives, target the gp120 envelope glycoprotein. nih.gov

Structure-based design has led to new piperidine analogs with improved ability to inhibit the infection of difficult-to-neutralize tier-2 viruses. nih.gov These newer analogs can form a hydrogen bond with the highly conserved Asp368 residue of the HIV-1 envelope, enhancing their breadth of activity. nih.gov

Another approach has involved the development of CCR5 antagonists. The piperidine-4-carboxamide derivative TAK-220 has shown high CCR5 binding affinity (IC50 = 3.5 nM) and potent inhibition of HIV-1 envelope-mediated membrane fusion (IC50 = 0.42 nM). nih.gov TAK-220 strongly inhibited the replication of CCR5-tropic HIV-1 clinical isolates in human peripheral blood mononuclear cells, with a mean EC50 of 1.1 nM and EC90 of 13 nM. nih.gov

Cytomegalovirus

Piperidine-4-carboxamide analogues have been identified as potent inhibitors of human cytomegalovirus (CMV) replication. nih.gov In a high-throughput screen, NCGC2955 (compound 1) was identified as an inhibitor of CMV. nih.govmdpi.com Subsequent synthesis and testing of 13 analogues revealed that three compounds (7, 8, and 9) effectively inhibited CMV replication in infected human foreskin fibroblasts. nih.gov

The EC50 values for these active analogues were in the low micromolar to sub-micromolar range. For instance, compound 7 had an EC50 of 0.21 ± 0.06 µM (luciferase assay) and 0.55 ± 0.06 µM (plaque assay). nih.gov Similarly, compound 8 showed EC50 values of 0.28 ± 0.06 µM and 0.42 ± 0.07 µM, and compound 9 had values of 0.30 ± 0.05 µM and 0.35 ± 0.07 µM in the respective assays. nih.gov The parent compound, NCGC2955, had an EC50 of 1.7 ± 0.6 µM (luciferase) and 1.99 ± 0.15 µM (plaque). nih.gov

These compounds exhibited high selectivity, with a CC50 greater than 500 µM in non-infected human foreskin fibroblasts, resulting in a selectivity index of over 1500. nih.govmdpi.com The active compounds did not inhibit herpes simplex virus 1 or 2. nih.govmdpi.com Furthermore, compounds 1, 7, and 8 demonstrated a dose-dependent inhibition of CMV in infected primary human hepatocytes. nih.govmdpi.com The activity of analogue 8 was found to be additive with the approved anti-CMV drug ganciclovir (B1264) and other experimental inhibitors. nih.gov

Table 2: In Vitro Anti-CMV Activity of Piperidine-4-carboxamide Analogues

| Compound | EC50 (µM) - Luciferase Assay | EC50 (µM) - Plaque Assay | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| NCGC2955 (1) | 1.7 ± 0.6 | 1.99 ± 0.15 | > 500 | > 251 |

| Analogue 7 | 0.21 ± 0.06 | 0.55 ± 0.06 | > 500 | > 1500 |

| Analogue 8 | 0.28 ± 0.06 | 0.42 ± 0.07 | > 500 | > 1500 |

| Analogue 9 | 0.30 ± 0.05 | 0.35 ± 0.07 | > 500 | > 1500 |

Hepatitis C Virus (HCV)

Research into the anti-HCV activity of this compound derivatives is an area of ongoing investigation. While specific data on this compound is not extensively detailed in the provided context, the broader class of piperidine derivatives has been explored for antiviral properties. For instance, the development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with various scaffolds being investigated. pharmaceutical-journal.com Some research has focused on 4-hydroxyamino α-pyranone carboxamide analogues, which have shown significant anti-HCV activity with lower cytotoxicity. nih.gov This highlights the potential for carboxamide-containing structures in the development of novel anti-HCV agents.

Antimicrobial Efficacy

Antibacterial Spectrum and Potency (e.g., Mycobacterium abscessus, Gram-positive, Gram-negative bacteria)

Piperidine-4-carboxamides (P4Cs) have been identified as a promising class of antibacterial agents, particularly against the intrinsically multidrug-resistant nontuberculous mycobacterium, Mycobacterium abscessus. cabidigitallibrary.orgnih.gov The compound MMV688844 (also referred to as 844) was initially identified as a hit against M. abscessus in a whole-cell screen. nih.gov

Further studies led to the identification of a more potent analogue of 844, and both compounds demonstrated activity against strains from all three subspecies of the M. abscessus complex. cabidigitallibrary.orgnih.gov These P4Cs exhibited bactericidal and anti-biofilm activity. cabidigitallibrary.orgresearchgate.net The mechanism of action for this class of compounds was determined to be the inhibition of DNA gyrase, a type II topoisomerase. cabidigitallibrary.orgnih.gov Spontaneous resistance to P4Cs mapped to the gyrA and gyrB genes, which encode the subunits of DNA gyrase. cabidigitallibrary.orgnih.gov Biochemical assays confirmed that P4Cs inhibit the wild-type M. abscessus DNA gyrase but not the resistant mutant enzyme. cabidigitallibrary.org

Importantly, P4C-resistant strains showed limited cross-resistance to the fluoroquinolone moxifloxacin (B1663623) and no cross-resistance to the novel DNA gyrase inhibitor SPR719. cabidigitallibrary.orgnih.gov This suggests that P4Cs represent a new class of mycobacterial DNA gyrase inhibitors with a distinct binding mode, similar to that of novel bacterial topoisomerase inhibitors (NBTIs) like gepotidacin. nih.gov

In addition to their activity against mycobacteria, other piperidine derivatives have shown a broader antibacterial spectrum. For example, some synthesized piperidine derivatives were active against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. biointerfaceresearch.com Similarly, certain 4-piperidone (B1582916) curcumin (B1669340) analogues were more effective against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis compared to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net Quinolone-piperazine hybrids have also attracted attention for their activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Properties

Derivatives of piperidine have shown significant promise as antifungal agents for both agricultural and clinical applications. Research has demonstrated that incorporating a piperidine moiety into various chemical structures can lead to potent activity against a range of pathogenic fungi. nih.govnih.gov

One study reported the synthesis of novel piperidine-4-carbohydrazide (B1297472) derivatives, which demonstrated excellent fungicidal effects. nih.gov Specifically, compounds designated as A13 and A41 were highly effective against Rhizoctonia solani, with EC₅₀ values of 0.83 μg/mL and 0.88 μg/mL, respectively. These values indicate higher potency than the commercial fungicides Chlorothalonil (1.64 μg/mL) and Boscalid (0.96 μg/mL). nih.gov The same compounds also showed notable inhibition of Verticillium dahliae. nih.gov Furthermore, in vivo tests on potted rice plants, compound A13 showed curative and protective efficiencies against R. solani of 76.9% and 76.6% at a concentration of 200 μg/mL. nih.gov

In the realm of crop protection, novel thymol (B1683141) derivatives containing a piperidine structure have been developed. nih.gov Compounds 5m and 5t from this series displayed remarkable in vitro activity against Phytophthora capsici, with EC₅₀ values of 8.420 μg/mL and 8.414 μg/mL. nih.gov Another compound, 5v , was particularly effective against Sclerotinia sclerotiorum, with an EC₅₀ of 12.829 μg/mL, and showed outstanding in vivo curative and protective efficacies of over 98% at 200 μg/mL. nih.gov

Other studies have explored different piperidine-based structures. A series of 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine ring were synthesized and tested against soybean rust (Phakopsora pachyrhizi). sioc-journal.cn At a concentration of 3.13 mg/L, compounds 6e and 6o showed inhibition rates of 95% and 98%, respectively, outperforming the control agents. sioc-journal.cn Additionally, research into 4-aminopiperidines identified 1-benzyl-N-dodecylpiperidin-4-amine (2b) and N-dodecyl-1-phenethylpiperidin-4-amine (3b) as promising candidates with strong activity against various Candida and Aspergillus species. mdpi.com Their mechanism is believed to involve the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Even simpler derivatives, such as 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide , have been found to possess moderate antifungal activity against certain filamentous fungi and yeast. researchgate.net

| Compound Class | Specific Compound(s) | Target Fungi | Observed Activity (EC₅₀ / Inhibition %) | Reference |

|---|---|---|---|---|

| Piperidine-4-carbohydrazide Derivatives | A13, A41 | Rhizoctonia solani | EC₅₀: 0.83 μg/mL, 0.88 μg/mL | nih.gov |

| Thymol-Piperidine Derivatives | 5m, 5t | Phytophthora capsici | EC₅₀: 8.420 μg/mL, 8.414 μg/mL | nih.gov |

| Thymol-Piperidine Derivatives | 5v | Sclerotinia sclerotiorum | EC₅₀: 12.829 μg/mL; >98% in vivo efficacy | nih.gov |

| 1,2,4-Oxadiazole-Piperidine Derivatives | 6e, 6o | Phakopsora pachyrhizi | 95% and 98% inhibition at 3.13 mg/L | sioc-journal.cn |

| 4-Aminopiperidines | 2b, 3b | Candida spp., Aspergillus spp. | High activity, comparable to amorolfine | mdpi.com |

Antiparasitic Activity (e.g., Trypanosoma cruzi)

The protozoan parasite Trypanosoma cruzi is the causative agent of Chagas disease, a neglected tropical illness for which new treatments are urgently needed. dndi.orgnih.gov Piperidine derivatives have been investigated as a potential source of new anti-trypanosomal drugs. dndi.orguantwerpen.be

A study focused on the structure-activity relationship (SAR) of 4-azaindole-2-piperidine derivatives against T. cruzi. dndi.orguantwerpen.be An initial hit compound, selected from a "Chagas box" of open-resource compounds, possessed moderate activity. dndi.org The research found that modifications to the piperidine ring significantly impacted potency. A tenfold increase in activity was observed when unsaturation was introduced into the piperidine ring. dndi.org For example, the unsaturated analog 52 was more potent than its saturated counterpart 23 . dndi.org The study also suggested a preference for electron-rich aromatic groups attached to the core structure for maintaining activity. dndi.org Despite these efforts, a compound with sufficient potency and metabolic stability to advance to in vivo studies could not be identified from this particular series. dndi.orguantwerpen.be

Other research has explored different scaffolds. Thiazole derivatives have shown potential against T. cruzi, with some compounds exhibiting IC₅₀ values in the low micromolar range against the trypomastigote and amastigote forms of the parasite. mdpi.com Similarly, a series of aryl-pyrazolone derivatives were evaluated, leading to the identification of a pyridyl-pyrazolone core as a promising starting point for developing new agents against T. cruzi. nih.gov

| Compound Class | Key Finding | Target | Reference |

|---|---|---|---|

| 4-Azaindole-2-piperidine Derivatives | Unsaturation in the piperidine ring increased potency tenfold. | Trypanosoma cruzi | dndi.org |

| 4-Azaindole-2-piperidine Derivatives | Electron-rich aromatic groups were preferred for activity. | Trypanosoma cruzi | dndi.org |

| Aryl-pyrazolone Derivatives | A pyridyl-pyrazolone core was identified as active against the parasite. | Trypanosoma cruzi | nih.gov |

Analgesic Effects of Piperidine-4-carboxamide Derivatives

The piperidine ring is a key component of many centrally acting analgesics. google.com Research into piperidine-4-carboxamide derivatives has revealed their potential for pain relief. ijrpc.comresearchgate.netresearchgate.net

A study involving the synthesis of two novel benzoyl derivatives of piperidine-4-carboxamide highlighted the importance of substituent groups. ijrpc.comresearchgate.net The compound 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide (II) demonstrated significant analgesic effects in a tail-flick latency test, with a maximum effect observed at 60 minutes post-administration. ijrpc.com In contrast, 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide (I) did not produce any significant analgesia. ijrpc.com This suggests that the electron-donating methoxy (B1213986) groups are crucial for the observed analgesic activity, whereas the electron-withdrawing nitro groups are not. ijrpc.comresearchgate.net

Further research has supported the analgesic potential of this class of compounds. Synthesized sulfonamide and amide derivatives of piperidine-4-carboxamide were also found to relieve pain and produce analgesia in mouse models. researchgate.net Other related structures, such as derivatives of 4-(4'-bromophenyl)-4-piperidinol, have also shown highly significant analgesic effects. researchgate.net

| Compound | Substitution | Analgesic Activity | Reference |

|---|---|---|---|

| 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide (II) | Trimethoxybenzoyl | Significant | ijrpc.comresearchgate.net |

| 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide (I) | Dinitrobenzoyl | Not significant | ijrpc.comresearchgate.net |

| Sulfonamide/Amide Derivatives | Varies | Active in mice | researchgate.net |

| 4-(4'-bromophenyl)-4-piperidinol Derivatives | Phenacyl | Highly significant | researchgate.net |

Anti-inflammatory and Antioxidant Properties of Related Amidoxime (B1450833) Compounds

Amidoximes, as a chemical class, are recognized for possessing a range of biological activities, including anti-inflammatory and antioxidant effects. nih.govresearchgate.net These properties are often linked to the molecule's ability to scavenge free radicals or modulate inflammatory pathways. researchgate.netresearchgate.net

Research into novel pyrazoline amidoximes showed that some derivatives possess both antioxidant and anti-inflammatory properties. nih.gov For instance, compound 3f in the study showed promising anti-inflammatory activity when compared to a standard drug, while other compounds in the series were noted for their potent antioxidant activity. nih.gov Another study synthesized amphiphilic benzamidoxime (B57231) derivatives and evaluated their antioxidant capacity using a DPPH assay. researchgate.net The results indicated that the benzamidoxime derivatives had the highest antioxidant potential among the tested compounds, and their free radical–scavenging activity increased with concentration. researchgate.net

The nicotinic amidoxime derivative BGP-15 has been investigated for its anti-inflammatory effects. mdpi.com Topical application of BGP-15 was found to reduce local inflammation in mice, supporting its potential as an anti-inflammatory agent. mdpi.com However, in the specific assays used in that study, it did not demonstrate a direct antioxidant effect. mdpi.com Additionally, halogenated derivatives of piperidine-4-carboxamide have been reported to exhibit considerable anti-inflammatory effects in vivo. researchgate.net

| Compound Class | Specific Compound(s) | Observed Activity | Reference |

|---|---|---|---|

| Pyrazoline Amidoximes | 3f | Promising anti-inflammatory activity | nih.gov |

| Pyrazoline Amidoximes | 2a, 3l, 3o | Potent antioxidant activity | nih.gov |

| Amphiphilic Benzamidoximes | 4a-e | Highest antioxidant potential in its series | researchgate.net |

| Nicotinic Amidoxime | BGP-15 | Reduced local inflammation in mice | mdpi.com |

| Halogenated Piperidine-4-carboxamides | -chloro and -bromo derivatives | Considerable anti-inflammatory effects | researchgate.net |

Antineoplastic and Antiproliferative Applications (Cancer Research Context)

The inhibition of cancer cell growth and proliferation is a critical goal in oncology research. Piperidine-containing compounds have been investigated as scaffolds for developing new anticancer agents that can interfere with various oncogenic pathways. nih.govnih.govmdpi.com

Targeting multiple kinases simultaneously is an advantageous strategy in cancer treatment. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor in tumor angiogenesis, making it an attractive target for cancer therapy. nih.govrsc.org

A study successfully identified a piperidine-containing scaffold with activity against three distinct kinases: VEGFR-2, ERK-2, and Abl-1. nih.gov The lead compound, N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide (NEPT, 6a) , was discovered through a combination of computational methods. nih.gov A representative derivative, compound 6b , demonstrated potent anti-proliferative ability against the human liver cancer cell line HepG2 with an IC₅₀ value of 11.3 μM and was even more effective against K562 cells (a line with hyperactivity of these kinases), showing an IC₅₀ of 4.5 μM. nih.gov Molecular docking studies confirmed that compound 6b could interact with the binding sites of VEGFR-2, ERK-2, and Abl-1, suggesting its biological activity stems from the collaborative inhibition of these three kinases. nih.gov

| Compound | Target Kinases | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 6b (NEPT derivative) | VEGFR-2, ERK-2, Abl-1 | HepG2 (Liver Cancer) | 11.3 μM | nih.gov |

| K562 (Leukemia) | 4.5 μM | nih.gov |

Beyond multikinase inhibition, piperidine derivatives have been shown to inhibit cancer cell proliferation through various other mechanisms. nih.gov

A series of piperine-carboximidamide hybrids were developed as cytotoxic agents targeting EGFR, BRAF, and CDK2. nih.gov These compounds showed significant antiproliferative effects against several cancer cell lines. nih.govCompound VIk emerged as a particularly potent derivative, with strong inhibitory action against BRAFV600E (IC₅₀ = 40 nM) and CDK2 (IC₅₀ = 12 nM), and it potently inhibited the proliferation of a panel of four cancer cell lines (GI₅₀ = 35 nM). nih.gov

Other studies have shown that piperazine derivatives can induce significant cell growth inhibition in liver, breast, and colon cancer cell lines. mdpi.com The compound 1-(4-Aminophenyl)piperidine-4-carboxamide has also been investigated for its anticancer potential, with a proposed mechanism involving the inhibition of enzymes essential for cancer cell proliferation, such as DNA gyrase, ultimately leading to programmed cell death (apoptosis). The pyrimidine (B1678525) nucleus, often combined with piperidine, is a foundational structure in the design of numerous kinase inhibitors that disrupt DNA synthesis and induce apoptosis in malignant cells. mdpi.com

Telomerase Inhibition (Contextual to amidoxime derivatives)

Telomerase is a reverse transcriptase enzyme crucial for maintaining telomere length at the ends of chromosomes, thereby enabling the replicative immortality of approximately 90% of cancer cells. researchgate.net Its inhibition is a significant strategy in the development of anticancer therapeutics. researchgate.netpreprints.org While direct studies on this compound are limited in this context, the broader classes of amidoxime and piperidine derivatives have shown promise as telomerase inhibitors.

Amidoxime derivatives, in particular, have been identified for their potential antidiabetic and antitumor activities. researchgate.netresearchgate.net Research into various heterocyclic compounds has demonstrated that the inclusion of an amidoxime group can be a key structural feature for biological activity. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from amidoximes, have been identified as effective telomerase inhibitors. researchgate.net

Similarly, piperidine moieties have been incorporated into various molecular scaffolds designed to inhibit telomerase. nih.gov One study highlighted that 1,4- and 2,6-disubstituted amidoanthracene-9,10-diones with side chains terminating in basic groups like piperidine demonstrated potent telomerase inhibition, with telIC50 levels in the range of 4-11 microM. nih.gov Another area of research involves 4,5-dihydropyrazole derivatives containing 5-phenyl-N-piperidine moieties, which have been tested for their cytotoxic and telomerase-inhibiting activities. mostwiedzy.pl These findings collectively suggest that the piperidine ring is a valuable component in the design of G-quadruplex stabilizing agents, which interfere with telomerase function. nih.govresearchgate.net

| Compound Class | Specific Derivative Example | Target | Activity (IC50) | Source(s) |

| Amidoanthracene-9,10-diones | Compounds with -(CH2)2- side chains ending in a piperidine group | Human Telomerase | 4-11 µM | nih.gov |

| Coumarin-dihydropyrazole hybrids | Derivative 3d | Human Telomerase | Potent Activity | mostwiedzy.pl |

| Aryl-2H-pyrazole derivatives | Compound 16A | Human Telomerase | 0.9 µM | mostwiedzy.pl |

| Dihydropyrazole-chromen derivatives | Compound 10a | Human Telomerase | 0.98 µM | researchgate.net |

Neurodegenerative Disease Modulation (e.g., Alzheimer's Disease via sQC inhibition)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder where a key pathological event is the formation of amyloid-β (Aβ) plaques. nih.govresearchgate.net A particularly neurotoxic variant of Aβ is its pyroglutamate (B8496135) form (pGlu-Aβ or AβpE), which is generated by the enzyme secretory glutaminyl cyclase (sQC). nih.govresearchgate.net The inhibition of sQC is therefore considered an attractive disease-modifying strategy to prevent the formation of these harmful plaque seeds. nih.govdergipark.org.tr